Cas no 1249255-95-5 (2-(1,3-Benzoxazol-2-yl)propan-1-amine)

2-(1,3-Benzoxazol-2-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(1,3-benzoxazol-2-yl)propan-1-amine
- 2-(1,3-Benzoxazol-2-yl)propan-1-amine
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- MDL: MFCD16839949
- インチ: 1S/C10H12N2O/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3
- InChIKey: FYGVUVGJGNEHCM-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC=CC=2N=C1C(C)CN
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- トポロジー分子極性表面積: 52
2-(1,3-Benzoxazol-2-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B165321-1g |
2-(1,3-Benzoxazol-2-yl)propan-1-amine |
1249255-95-5 | 1g |
$ 865.00 | 2022-06-07 | ||
Life Chemicals | F8881-0263-5g |
2-(1,3-benzoxazol-2-yl)propan-1-amine |
1249255-95-5 | 95%+ | 5g |
$2538.0 | 2023-09-06 | |
TRC | B165321-100mg |
2-(1,3-Benzoxazol-2-yl)propan-1-amine |
1249255-95-5 | 100mg |
$ 135.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356366-100mg |
2-(Benzo[d]oxazol-2-yl)propan-1-amine |
1249255-95-5 | 95% | 100mg |
¥7160.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356366-500mg |
2-(Benzo[d]oxazol-2-yl)propan-1-amine |
1249255-95-5 | 95% | 500mg |
¥16164.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356366-1g |
2-(Benzo[d]oxazol-2-yl)propan-1-amine |
1249255-95-5 | 95% | 1g |
¥19094.00 | 2024-08-09 | |
Enamine | EN300-97891-0.05g |
2-(1,3-benzoxazol-2-yl)propan-1-amine |
1249255-95-5 | 95.0% | 0.05g |
$205.0 | 2025-02-21 | |
Enamine | EN300-97891-5.0g |
2-(1,3-benzoxazol-2-yl)propan-1-amine |
1249255-95-5 | 95.0% | 5.0g |
$2566.0 | 2025-02-21 | |
Enamine | EN300-97891-5g |
2-(1,3-benzoxazol-2-yl)propan-1-amine |
1249255-95-5 | 5g |
$2566.0 | 2023-09-01 | ||
Enamine | EN300-97891-10g |
2-(1,3-benzoxazol-2-yl)propan-1-amine |
1249255-95-5 | 10g |
$3807.0 | 2023-09-01 |
2-(1,3-Benzoxazol-2-yl)propan-1-amine 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
2-(1,3-Benzoxazol-2-yl)propan-1-amineに関する追加情報
Introduction to 2-(1,3-Benzoxazol-2-yl)propan-1-amine (CAS No: 1249255-95-5)
2-(1,3-Benzoxazol-2-yl)propan-1-amine, identified by the Chemical Abstracts Service Number (CAS No) 1249255-95-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative features a benzoxazole moiety linked to a propylamine group, making it a versatile scaffold for medicinal chemistry applications. The benzoxazole ring, known for its stability and biological activity, has garnered considerable attention in the design of therapeutic agents targeting various diseases, including neurological disorders and infectious diseases.
The structural motif of 2-(1,3-Benzoxazol-2-yl)propan-1-amine (CAS No 1249255-95-5) positions it as a potential candidate for further derivatization and optimization. The presence of both aromatic and aliphatic components in its molecular structure allows for diverse interactions with biological targets, such as enzymes and receptors. This dual functionality has been exploited in the development of novel pharmacophores that exhibit enhanced binding affinity and selectivity.
In recent years, the benzoxazole scaffold has been extensively studied for its pharmacological properties. Researchers have demonstrated its efficacy in modulating pathways associated with inflammation, pain, and neuroprotection. For instance, derivatives of benzoxazole have shown promise in treating chronic inflammatory conditions by inhibiting key pro-inflammatory cytokines. The amine group in 2-(1,3-Benzoxazol-2-yl)propan-1-amine (CAS No 1249255-95-5) further extends its potential utility by enabling hydrogen bonding interactions with biological targets, which is crucial for drug design.
The synthesis of 2-(1,3-Benzoxazol-2-yl)propan-1-amine (CAS No 1249255-95-5) involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key steps typically include the formation of the benzoxazole ring through cyclization reactions followed by nucleophilic substitution to introduce the propylamine moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more readily available for research and development purposes.
One of the most compelling aspects of 2-(1,3-Benzoxazol-2-yl)propan-1-amine (CAS No 1249255-95-5) is its potential application in drug discovery. The benzoxazole moiety is known to exhibit bioactivity across multiple therapeutic areas due to its ability to interact with various biological targets. For example, studies have shown that benzoxazole derivatives can inhibit enzymes involved in cancer cell proliferation and angiogenesis. The propylamine group adds an additional layer of complexity, allowing for fine-tuning of physicochemical properties such as solubility and metabolic stability.
Recent research has also explored the role of 2-(1,3-Benzoxazol-2-yl)propan-1-amine (CAS No 1249255-95-5) in developing novel antimicrobial agents. The benzoxazole scaffold has been found to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. This makes it a promising candidate for addressing rising concerns about antibiotic resistance. The amine group further enhances its antimicrobial potential by enabling interactions with bacterial enzymes and membrane receptors.
The pharmacokinetic profile of 2-(1,3-Benzoxazol-2-ylyl)propan-l-am ine (CAS No 12492559S is another critical factor that influences its therapeutic potential. Studies have indicated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties when tested in preclinical models. These characteristics are essential for ensuring efficacy and safety in human trials. Additionally, the compound's stability under various physiological conditions makes it a suitable candidate for formulation into oral or injectable dosage forms.
In conclusion, 2-(13-Benzo x azol - 12 yl )prop an - 11 - am ine(CAS NO : 12492559S ) represents a promising scaffold for pharmaceutical innovation . Its unique structural features , coupled with its demonstrated bioactivity , make it an attractive candidate for further exploration . As research continues to uncover new therapeutic applications , this compound is poised to play a significant role in addressing unmet medical needs . p>
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